molecular formula C19H13ClN4O3S B2712236 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392242-23-8

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2712236
CAS RN: 392242-23-8
M. Wt: 412.85
InChI Key: GDBVGFBCQTUHOG-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN4O3S and its molecular weight is 412.85. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Molecular interaction studies have shown that compounds with a thiadiazole scaffold, similar to the mentioned compound, are significant in studying receptor-ligand interactions. For instance, the molecular interaction of cannabinoid receptor antagonists has been explored to understand their binding dynamics and develop pharmacophore models, which could help design new therapeutic agents targeting these receptors (Shim et al., 2002).

Synthetic Methodologies

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles highlights the importance of developing efficient synthetic routes for such compounds. These methodologies can be pivotal in creating derivatives of the compound for further study and application in various fields, including drug development and materials science (Takikawa et al., 1985).

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing the thiadiazole unit, indicating the relevance of such structures in designing new anticancer agents. For example, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising results against human cancer cell lines, suggesting the potential therapeutic applications of these compounds (Tiwari et al., 2017).

Biological Activity

The study and development of novel cyclic systems and their copper(II) complexes based on thiadiazole derivatives have demonstrated significant cytotoxic activity against cancer cell lines. This underscores the potential of such compounds in chemotherapy and the broader field of oncology (Adhami et al., 2014).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety has shown good nematocidal activity, indicating potential agricultural applications for controlling nematode pests (Liu et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been reported to have antiviral and antitubercular activities , suggesting that they may target viral proteins or Mycobacterium tuberculosis.

Mode of Action

It is known that similar compounds can inhibit the growth of certain viruses and mycobacterium tuberculosis . This suggests that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide may interact with its targets to disrupt their normal functions, leading to the inhibition of the growth of these pathogens.

Biochemical Pathways

Given its potential antiviral and antitubercular activities , it is likely that this compound affects the biochemical pathways essential for the replication or survival of these pathogens.

Result of Action

Based on the reported antiviral and antitubercular activities of similar compounds , it can be inferred that the action of this compound may result in the inhibition of the growth of certain viruses and Mycobacterium tuberculosis.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBVGFBCQTUHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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